L-serine-d7

Description

Significance of Stable Isotope Tracing in Elucidating Metabolic Pathways

Stable isotope tracing is a key technique for unraveling the intricate network of biochemical reactions that constitute metabolism. creative-proteomics.com By introducing molecules labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can follow the transformation of these labeled atoms through various metabolic routes. mdpi.com This methodology offers unparalleled insights into the dynamics of metabolic pathways, allowing for the quantification of metabolite flow and the identification of active biochemical routes under different physiological or pathological conditions. bitesizebio.comcreative-proteomics.comtse-systems.com

Unlike traditional metabolomics which provides a static snapshot, stable isotope tracing offers a dynamic view of cellular processes. bitesizebio.com The use of stable isotopes, which are non-radioactive, makes them safe for a wide range of applications. creative-proteomics.com Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) are employed to detect and quantify the incorporation of these isotopes into various metabolites, providing detailed information on pathway utilization and metabolic reprogramming. bitesizebio.comnih.gov

Overview of L-Serine's Central Role in Biological Systems

L-serine, a non-essential amino acid, is a cornerstone of cellular metabolism, playing a vital role in a multitude of biological processes. nih.govbyjus.comportlandpress.com It is a fundamental component in the synthesis of proteins and is integral to cell proliferation. nih.govportlandpress.com Beyond its role in protein structure, L-serine serves as a precursor for a diverse array of essential biomolecules. byjus.comdarwin-nutrition.fr

Its metabolic importance extends to the synthesis of other amino acids, including glycine (B1666218) and cysteine, and it is a major source of one-carbon units essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. byjus.comportlandpress.com Furthermore, L-serine is crucial for the production of phospholipids (B1166683), such as phosphatidylserine, and sphingolipids, which are critical components of cell membranes and are vital for neural differentiation and survival. nih.govdarwin-nutrition.frmdpi.com In the central nervous system, L-serine is a precursor to the neuromodulator D-serine, which plays a significant role in glutamatergic neurotransmission. nih.govdarwin-nutrition.fr

Rationale for Deuterium Isotopic Enrichment of L-Serine (L-serine-d7) for Mechanistic Investigations

The strategic labeling of L-serine with seven deuterium atoms (this compound) provides a powerful tool for detailed mechanistic studies of its complex metabolic network. caymanchem.commedchemexpress.com Deuterium, as a heavy isotope of hydrogen, alters the mass of the molecule without significantly changing its chemical properties, allowing it to be traced through metabolic pathways using mass spectrometry. mdpi.commedchemexpress.com

The use of this compound enables researchers to distinguish it from the endogenous, unlabeled L-serine pool within a biological system. caymanchem.com This distinction is critical for accurately tracking the fate of exogenously supplied L-serine and quantifying its conversion into various downstream metabolites. For instance, studies have utilized isotopically labeled L-serine to investigate its role in the production of neurotoxic deoxysphingolipids and the potential therapeutic effects of L-serine supplementation in related disorders. nih.govnih.gov The stability of the deuterium label ensures that it is retained throughout many enzymatic transformations, providing a clear and unambiguous signal for tracking its metabolic journey. medchemexpress.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Formal Name | L-serine-N,N,O,1,2,3,3-d7 | caymanchem.com |

| CAS Number | 935275-35-7 | caymanchem.com |

| Molecular Formula | C3D7NO3 | caymanchem.com |

| Formula Weight | 112.1 | caymanchem.com |

| Purity | ≥99% deuterated forms (d1-d7) | caymanchem.com |

Table of Chemical Compounds

| Compound Name |

|---|

| L-serine |

| This compound |

| Deuterium |

| Carbon-13 |

| Nitrogen-15 |

| Glycine |

| Cysteine |

| Purines |

| Pyrimidines |

| Phosphatidylserine |

| Sphingolipids |

| D-serine |

| Deoxysphingolipids |

| Alanine |

| Pyruvate (B1213749) |

| Glucose |

| Palmitate |

| Citrate |

| Glutamine |

| Arginine |

| Ethanolamine |

| 3-phosphoglycerate |

| Phosphoserine |

| (Z)-2-acetamido-3-methoxyacrylic acid |

| N-benzyloxycarbonyl-L-serine |

| L-2,3-diaminopropanoic acid |

| N2-L-alanyl-N3-fumaramoyl-L-2,3-diaminopropanoic acid |

| 1-deoxySA |

| 1-deoxySO |

| Sphingoid bases (SA, SO) |

| Deoxymethyl-SA |

| Phenylalanine |

| Valine |

| Proline |

| Lactate |

| Glutathione |

| Homocysteine |

| Taurine |

| 3P-D-pyruvate |

| 3P-serine |

| D-amino acid |

| 2-oxic acid |

| Ammonia |

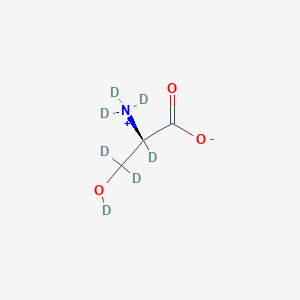

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-DTZHYFPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)[O-])(C([2H])([2H])O[2H])[N+]([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of L Serine D7

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation into L-Serine

Chemical synthesis provides a direct and often scalable route to L-serine-d7. These methods typically involve the use of deuterated reagents and solvents to introduce deuterium atoms at specific positions within the molecule.

One common strategy involves starting with a protected L-serine derivative and performing exchange reactions in a deuterated solvent. For instance, the hydroxyl and amine protons can be readily exchanged with deuterium by dissolving the starting material in deuterium oxide (D₂O) under appropriate pH conditions. The incorporation of deuterium at the carbon backbone (Cα and Cβ positions) is more challenging and often requires multi-step synthetic sequences.

A reported method for preparing deuterated D-serine, which can be adapted for the L-enantiomer, involves several key steps. google.com This process may include the use of a deuterium source like lithium deuteroxide to facilitate deuterium exchange at specific carbon centers under controlled reaction conditions. google.com Another approach involves the reduction of a suitable precursor with a deuterium-delivering agent. For example, the reduction of an unsaturated precursor of serine, such as (Z)-2-acetamido-3-methoxyacrylic acid, with deuterium gas (D₂) over a catalyst can introduce deuterium at the C-3 position. researchgate.net Subsequent enzymatic or chemical steps can then be used to complete the synthesis. researchgate.net

The choice of protecting groups is critical to prevent unwanted side reactions and to direct the deuteration to the desired positions. Common protecting groups for the amino and carboxyl functions of serine include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). researchgate.netnih.gov The final step in these syntheses is the deprotection of the functional groups to yield the free amino acid, this compound.

Enzymatic and Chemo-Enzymatic Methods for Stereospecific Deuteration of L-Serine

Enzymatic and chemo-enzymatic methods offer high stereospecificity and selectivity for the deuteration of L-serine, often under mild reaction conditions. wisc.edud-nb.info These methods leverage the catalytic activity of enzymes to facilitate hydrogen-deuterium (H/D) exchange or to build the deuterated molecule from simpler precursors.

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are particularly useful for this purpose as they can catalyze the reversible deprotonation of the α-carbon of amino acids. nih.gov When these reactions are carried out in a D₂O-based medium, a deuterium atom is incorporated at the α-position. nih.govportlandpress.com For instance, tryptophan synthase has been shown to catalyze the exchange of the α-proton of various amino acids, including L-serine. portlandpress.com

A dual-protein catalytic system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been demonstrated to catalyze H/D exchange at both the Cα and Cβ positions of amino acids. wisc.edu By controlling the presence of DsaE, it is possible to achieve either exclusive Cα-deuteration or deuteration at both positions. wisc.edu Another enzyme, SxtA AONS (8-amino-7-oxonanoate synthase), has been repurposed to install deuterium at the α-carbon of amino acids and their methyl esters with high stereoselectivity. nih.govacs.org

Chemo-enzymatic approaches combine chemical synthesis with enzymatic transformations to achieve the desired deuteration pattern. For example, a chemically synthesized deuterated precursor can be converted to this compound in a highly stereospecific enzymatic step. researchgate.net An example involves the hydrogenation of (Z)-2-acetamido-3-methoxyacrylic acid with deuterium gas, followed by selective deacetylation of the 2S isomer by Acylase I to yield the deuterated L-serine. researchgate.net These methods provide access to specifically labeled isotopomers that may be difficult to obtain through purely chemical means. mdpi.comnih.gov

Advanced Analytical Techniques for Isotopic Purity and Positional Enrichment Assessment

The successful synthesis of this compound must be followed by rigorous analytical characterization to confirm its isotopic purity and the precise location of the deuterium atoms. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry for Deuterium Enrichment Profiling of this compound

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the extent of deuterium incorporation in this compound. caymanchem.com By precisely measuring the mass-to-charge ratio (m/z) of the molecule, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). google.com This allows for the calculation of the deuterium enrichment, which is the percentage of molecules that have been successfully deuterated to the desired level.

For this compound, the theoretical molecular weight is approximately 112.1 g/mol , compared to 105.09 g/mol for the unlabeled L-serine. chemicalbook.comglpbio.com The mass spectrum of a sample of this compound will show a distribution of peaks corresponding to d₀ to d₇ species. The relative intensities of these peaks are used to determine the isotopic purity. Commercial suppliers of this compound often report an isotopic purity of ≥99% for deuterated forms (d₁-d₇). caymanchem.combioscience.co.uk Triple quadrupole mass spectrometry, often used in multiple reaction monitoring (MRM) mode, provides high sensitivity for the analysis of derivatized amino acids and their stable isotope-labeled internal standards. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification in this compound

In ¹H NMR spectroscopy, the incorporation of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal. google.com For this compound, the signals for the protons at the Cα and Cβ positions, as well as the amine and hydroxyl protons, should be absent or greatly diminished. The quantification of the residual proton signals relative to a non-deuterated internal standard can provide a measure of the deuterium incorporation at each site. google.com

²H NMR spectroscopy directly detects the deuterium nuclei. The spectrum of this compound would show distinct resonances for the deuterium atoms at the different positions (Cα-D, Cβ-D₂, N-D₂, O-D). researchgate.net The chemical shifts and coupling patterns in the ²H NMR spectrum provide unambiguous evidence for the location of the deuterium labels. researchgate.netcore.ac.uknih.gov For example, studies on deuterated serine derivatives have used ²H NMR to resolve the signals from the prochiral methylene (B1212753) group (Cβ). researchgate.net

The following table summarizes the key analytical techniques and their role in the characterization of this compound.

| Analytical Technique | Information Provided | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Determines the overall deuterium enrichment and isotopic purity by measuring the mass-to-charge ratio of different isotopologues. | Confirms a high percentage of deuterated forms (typically ≥99% d₁-d₇) in commercially available this compound. caymanchem.combioscience.co.uklgcstandards.com |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Verifies the position of deuterium incorporation by observing the disappearance or reduction of proton signals at the deuterated sites. | Demonstrates the absence of proton signals corresponding to the deuterated positions, confirming the location of the labels. google.com |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Directly detects the deuterium nuclei and provides definitive proof of their positions within the molecule through characteristic chemical shifts. | Allows for the resolution and assignment of signals for each deuterium atom, including those at the prochiral Cβ position. researchgate.net |

Advanced Analytical Platforms Utilizing L Serine D7 for Metabolic Tracing

Mass Spectrometry-Based Metabolomic Flux Analysis with L-Serine-d7

Mass spectrometry (MS) is a cornerstone of metabolic research, offering high sensitivity and specificity for identifying and quantifying metabolites. ckisotopes.com When used with stable isotope tracers like this compound, MS can map the flow of atoms through metabolic networks. ckisotopes.commdpi.com this compound is particularly useful as an internal standard for the quantification of its unlabeled counterpart, L-serine, in both Gas Chromatography (GC) and Liquid Chromatography (LC) MS applications. caymanchem.com By extension, its role as a tracer allows researchers to follow the metabolic fate of the serine molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for analyzing a wide range of metabolites, including polar compounds like amino acids, without the need for chemical derivatization. wellcomeopenresearch.org This platform is adept at separating complex biological mixtures and providing quantitative data on the metabolites within them. wellcomeopenresearch.orgmetwarebio.com

In metabolic tracing studies, cells or organisms are supplied with this compound. As the labeled serine is metabolized, its deuterium (B1214612) atoms are incorporated into various products. For instance, serine is a major source for one-carbon metabolism, contributing to the synthesis of glycine (B1666218), cysteine, purines, and thymidine. eurisotop.com It is also a precursor for lipids such as phospholipids (B1166683) and sphingolipids. LC-MS/MS can then be used to analyze cell extracts, identifying and quantifying the deuterated forms of these downstream metabolites. The high resolution and mass accuracy of modern mass spectrometers allow for the clear distinction between unlabeled (M+0) and labeled (M+n) isotopologues, where 'n' represents the number of incorporated deuterium atoms. This enables the calculation of metabolic flux through these pathways.

Table 1: Exemplary Metabolites Traceable from this compound using LC-MS/MS

| Precursor | Downstream Metabolite | Metabolic Pathway | Expected Mass Shift (Daltons) |

|---|---|---|---|

| This compound | Glycine | One-Carbon Metabolism | +2 to +4 |

| This compound | Cysteine | Transsulfuration Pathway | +2 to +3 |

| This compound | Phosphatidylserine | Lipid Synthesis | +7 |

| This compound | Sphingosine | Lipid Synthesis | +2 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another robust platform for metabolomics, particularly for the analysis of small, thermally stable, and volatile compounds. Amino acids, being polar and non-volatile, require a chemical derivatization step to increase their volatility prior to GC analysis. sigmaaldrich.com Common derivatization techniques include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens on polar functional groups. sigmaaldrich.com

Once derivatized, this compound and its metabolic products can be separated by GC and detected by MS. researchgate.net GC-MS provides excellent chromatographic resolution and produces characteristic fragmentation patterns upon electron ionization, which aids in the structural identification of metabolites. lcms.cz By monitoring specific mass fragments, researchers can track the incorporation of deuterium from this compound into other amino acids and central carbon metabolites. For example, the conversion of serine to pyruvate (B1213749) can be traced by observing deuterated isotopologues of pyruvate or its downstream products like alanine. semanticscholar.org

Data Independent Acquisition (DIA) and Isotope-Resolved Metabolomics Strategies

Data-Independent Acquisition (DIA) is an emerging MS strategy that offers a comprehensive and unbiased approach to analyzing complex samples. nih.gov Unlike traditional Data-Dependent Acquisition (DDA) which stochastically selects the most abundant ions for fragmentation, DIA fragments all ions within predefined mass-to-charge (m/z) windows. nih.govmdpi.com This results in the acquisition of composite MS/MS spectra from all detectable precursors, creating a complete digital map of the sample. lcms.cz For this compound tracing studies, DIA ensures that both low and high abundance labeled metabolites are fragmented, increasing the depth of metabolic pathway coverage and improving the accuracy of flux measurements. mdpi.comscispace.com

This approach is highly compatible with Stable Isotope-Resolved Metabolomics (SIRM). eurisotop.com SIRM is a methodology focused on resolving and quantifying all isotopologues of a metabolite, providing a detailed picture of how labeled atoms are distributed. mdpi.comeurisotop.com The comprehensive nature of DIA data is ideal for deconvolution algorithms that can extract the spectra of individual labeled metabolites from the complex composite spectra. This powerful combination allows for a more precise understanding of how this compound contributes to various metabolic pools, revealing subtle changes in metabolic programming.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Tracer Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural and quantitative information about molecules in solution or even in intact cells (in situ). mdpi.com In metabolic tracing, NMR is unique in its ability to determine the specific position of an isotopic label within a molecule without requiring chromatography or mass spectrometry. mdpi.comckisotopes.com

In Situ and In Vitro 2H NMR for Direct Deuterium Detection and Quantitation

Deuterium (²H) NMR is a direct method for observing the fate of deuterium labels from tracers like this compound. By detecting the ²H nucleus itself, researchers can monitor the appearance of the label in various metabolites over time, often in real-time within living cells (in situ). researchgate.net Each deuterated position in a molecule gives rise to a distinct signal in the ²H NMR spectrum, allowing for unambiguous identification of labeled products. researchgate.net

While direct ²H NMR provides invaluable positional information, it faces challenges due to the low gyromagnetic ratio and quadrupolar nature of the deuterium nucleus, which can lead to lower sensitivity and broader signals compared to ¹H NMR. However, advancements such as the use of high-field magnets and specialized pulse sequences, like proton-detected ²H NMR (PRIDE), can significantly enhance sensitivity. meihonglab.com These methods make it feasible to track the metabolism of this compound in vitro in cell extracts or in situ in cell cultures, providing quantitative data on metabolic fluxes. researchgate.netmeihonglab.com

13C- and 15N-NMR Approaches Coupled with this compound Tracing for Carbon and Nitrogen Fluxes

While ²H NMR directly detects the deuterium label, its presence also influences the NMR signals of adjacent nuclei like ¹³C and ¹⁵N. This effect can be exploited in multi-tracer experiments or by observing the ¹³C and ¹⁵N spectra of metabolites derived from this compound. The coupling between deuterium and carbon (or nitrogen) and the isotopic shifts in the ¹³C (or ¹⁵N) chemical shifts provide rich information for flux analysis.

In more advanced applications, L-serine labeled with multiple types of stable isotopes (e.g., L-Serine-¹³C₃,¹⁵N,d₃) is used. isotope.comchemie-brunschwig.chmedchemexpress.comisotope.com By simultaneously tracing deuterium, carbon-13, and nitrogen-15 (B135050), a more complete picture of serine's contribution to carbon and nitrogen metabolism can be constructed. For example, ¹⁵N-NMR can track the flow of serine's amino group to other amino acids and nitrogenous compounds, while ¹³C-NMR follows the carbon backbone. isotope.comchemie-brunschwig.ch The presence of deuterium from this compound provides an additional layer of resolution, helping to distinguish between different metabolic routes and enhancing the precision of metabolic models.

Applications of L Serine D7 in Elucidating Metabolic Pathway Dynamics

Deciphering One-Carbon Metabolism Pathways using L-Serine-d7

One-carbon metabolism is a critical network of reactions that transfers one-carbon units (like methyl groups) for the biosynthesis of essential macromolecules. L-serine is a primary donor of these one-carbon units. nih.govmedchemexpress.comnih.gov The use of this compound has been instrumental in dissecting the contributions of serine to this network.

The entry of serine's one-carbon unit into the folate cycle is catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT). uniprot.orgresearchgate.net SHMT facilitates the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine (B1666218) and 5,10-methylenetetrahydrofolate (CH2-THF). frontiersin.orgmdpi.com This reaction is a cornerstone of one-carbon metabolism. uniprot.org

By using this compound as a substrate, researchers can precisely track the transfer of the deuterated hydroxymethyl group. Studies have shown that in mammalian cells, the majority of one-carbon units for folate metabolism originate from serine catabolism, primarily within the mitochondria via the SHMT2 isoform. mdpi.com The appearance of the deuterium (B1214612) label in the pool of folate intermediates, such as CH2-THF, allows for the quantification of SHMT activity in living cells and tissues. This technique has been pivotal in understanding how SHMT activity is regulated and how it contributes to cellular homeostasis and disease states like cancer. osti.govresearchgate.net

Table 1: Key Components of the Serine-Folate Cycle Interface

| Component | Type | Role |

| L-Serine | Amino Acid | Primary donor of one-carbon units. nih.govmedchemexpress.com |

| Serine Hydroxymethyltransferase (SHMT) | Enzyme | Catalyzes the transfer of a carbon unit from serine to tetrahydrofolate. uniprot.orgresearchgate.net |

| Tetrahydrofolate (THF) | Coenzyme (Vitamin B9 derivative) | Acceptor of the one-carbon unit from serine. mdpi.com |

| Glycine | Amino Acid | Co-product of the SHMT reaction. frontiersin.org |

| 5,10-Methylenetetrahydrofolate (CH2-THF) | Folate Intermediate | The one-carbon unit carrier formed from the SHMT reaction. frontiersin.orgmdpi.com |

The one-carbon units donated by serine are indispensable for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. nhri.org.twwikipedia.org The folate cycle processes the one-carbon unit from serine to provide formate (B1220265) for two steps in the purine (B94841) synthesis pathway and to methylate deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a critical step in pyrimidine (B1678525) synthesis. nih.govnih.gov

Tracing studies with this compound enable the direct measurement of the flux from serine to nucleotides. When cells are cultured with this compound, the deuterium label is incorporated into the purine rings (adenine and guanine) and the methyl group of thymine. nih.gov Mass spectrometric analysis can then quantify the fraction of these nucleotides that are newly synthesized using serine as the one-carbon source. This has provided critical data showing the heavy reliance of rapidly proliferating cells, such as cancer cells, on serine-driven nucleotide synthesis. nih.gov This methodology has also been used to study the metabolic response of cells to folate depletion, showing how it impairs purine synthesis. biorxiv.orgnih.gov

The folate cycle is intricately linked to the methionine cycle and the transsulfuration pathway. researchgate.netfrontiersin.org The methionine cycle is responsible for generating S-adenosylmethionine (SAM), the universal methyl donor for countless methylation reactions, including DNA and protein methylation. frontiersin.org The folate cycle provides 5-methyltetrahydrofolate to remethylate homocysteine back to methionine, thus regenerating the methionine pool. mdpi.com

When methionine is abundant, homocysteine can be irreversibly channeled into the transsulfuration pathway. ucd.ie In this pathway, the enzyme cystathionine (B15957) β-synthase (CBS) condenses homocysteine with serine to form cystathionine. nih.govcore.ac.uk This is subsequently converted to cysteine, a key amino acid for the synthesis of the major cellular antioxidant, glutathione. ucd.ie

By tracing with this compound, researchers can follow the serine backbone as it is incorporated into cystathionine and subsequently influences the cysteine pool. This allows for the investigation of how cells allocate serine between one-carbon donation and direct use in the transsulfuration pathway under different metabolic conditions. researchgate.net It helps to elucidate the regulatory nodes that control the fate of homocysteine and the cellular capacity for methylation and antioxidant defense. ucd.ienih.gov

Investigation of Phospholipid and Sphingolipid Synthesis Pathways

Beyond its role in one-carbon metabolism, L-serine is a direct structural precursor for the synthesis of major classes of lipids, including phospholipids (B1166683) and sphingolipids, which are essential components of cellular membranes. frontiersin.orgmdpi.comfrontiersin.org this compound tracing is a direct and unambiguous method to measure the de novo synthesis rates of these lipids.

Phosphatidylserine (PS) is a crucial glycerophospholipid involved in cell signaling and membrane structure. nhri.org.tw In mammalian cells, PS is synthesized primarily through a base-exchange reaction where the head group of existing phospholipids like phosphatidylcholine or phosphatidylethanolamine (B1630911) is replaced with serine. L-serine is therefore a direct precursor for the synthesis of PS. mdpi.comnih.gov

By supplying cells with this compound, the entire deuterated serine molecule is incorporated into newly synthesized PS. Using liquid chromatography-mass spectrometry (LC-MS), the labeled PS can be distinguished from the pre-existing unlabeled pool. This allows for a precise calculation of the rate of de novo PS synthesis, providing valuable information on how this pathway is regulated and how it contributes to membrane biogenesis and cellular processes like apoptosis, where PS exposure on the outer leaflet of the plasma membrane acts as a signal for phagocytosis.

Sphingolipids are a complex class of lipids that play critical roles in signal transduction and membrane integrity. wikipedia.orgbiorxiv.org The de novo synthesis of all sphingolipids begins with the condensation of L-serine and a fatty acyl-CoA (typically palmitoyl-CoA), a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). uzh.ch This initial step forms the sphingoid base backbone, which is subsequently modified to produce various complex sphingolipids, including ceramides (B1148491) and sphingomyelin. jst.go.jp

When this compound is used as a tracer, its deuterated carbon and nitrogen backbone is directly incorporated into the initial sphingoid base, 3-ketodihydrosphingosine, which is then reduced to sphinganine (B43673) (dihydrosphingosine). jst.go.jp Further metabolism, including N-acylation by ceramide synthases, leads to the formation of deuterated dihydroceramides and, after desaturation, deuterated ceramides. The deuterium label can also be tracked into more complex sphingolipids like sphingomyelin. uzh.ch This stable isotope tracing strategy is a definitive method for measuring the flux through the de novo sphingolipid synthesis pathway and has been used to study the metabolic consequences of its dysregulation in various diseases. caymanchem.com

Elucidation of Glycine and Cysteine Metabolism from this compound

L-serine is a pivotal precursor for the synthesis of several other amino acids, most notably glycine and cysteine. frontiersin.org By introducing this compound into a biological system, researchers can accurately trace the metabolic flow from serine to these downstream products.

The conversion of L-serine to glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov This reaction is a cornerstone of one-carbon metabolism, which is essential for the synthesis of nucleotides and for methylation reactions. biorxiv.orgnhri.org.tw When this compound is used, the deuterium labels are incorporated into the newly synthesized glycine molecules. This allows for the quantification of the flux through this pathway using techniques like mass spectrometry.

Similarly, L-serine is a key component in the transsulfuration pathway, which leads to the synthesis of cysteine. mdpi.com This pathway is crucial for the production of glutathione, a major cellular antioxidant. frontiersin.org The carbon backbone of cysteine is derived from serine. By tracing the incorporation of the deuterium labels from this compound into cysteine, the activity of the transsulfuration pathway can be meticulously studied.

These tracer studies provide critical data on how the metabolism of these amino acids is regulated and interconnected. nih.gov

Table 1: Key Metabolic Conversions from L-Serine

| Precursor | Product | Key Enzyme | Metabolic Pathway |

| L-Serine | Glycine | Serine Hydroxymethyltransferase (SHMT) | One-Carbon Metabolism |

| L-Serine | Cysteine | Cystathionine β-synthase | Transsulfuration Pathway |

Exploration of Serine Catabolism and Anabolic Branching Pathways using Isotopic Tracers

Beyond its role as a precursor for glycine and cysteine, L-serine can be broken down (catabolized) or used in various biosynthetic (anabolic) pathways. frontiersin.org this compound is instrumental in dissecting these complex and often competing metabolic routes.

One significant catabolic fate of L-serine is its conversion to pyruvate (B1213749), which can then enter central carbon metabolism for energy production or be used for gluconeogenesis. mdpi.comnih.gov This conversion can occur through the action of the enzyme serine dehydratase. mdpi.comnih.gov Isotopic labeling with this compound enables researchers to quantify the contribution of serine to the pyruvate pool, distinguishing it from other sources like glucose or other amino acids. nih.gov

L-serine also serves as a building block for the synthesis of a wide array of other essential molecules. frontiersin.orgnih.gov These anabolic branching pathways include the synthesis of:

Phospholipids: Such as phosphatidylserine, a key component of cell membranes. frontiersin.org

Sphingolipids: Another critical class of membrane lipids. frontiersin.org

Nucleotides: Serine contributes one-carbon units necessary for the de novo synthesis of purines and pyrimidines. researchgate.net

By tracking the deuterium atoms from this compound into these various end products, researchers can map the distribution of serine-derived carbons throughout the metabolic network. This provides a quantitative understanding of how cells allocate this crucial nutrient under different physiological or pathological conditions. For instance, studies have shown that cancer cells often exhibit altered serine metabolism to support their high proliferative demands. researchgate.net

Table 2: Major Fates of L-Serine in Catabolic and Anabolic Pathways

| Pathway Type | Metabolic Fate | Key Products | Significance |

| Catabolic | Conversion to Pyruvate | Pyruvate | Energy Production, Gluconeogenesis |

| Anabolic | Phospholipid Synthesis | Phosphatidylserine | Membrane Structure and Function |

| Anabolic | Sphingolipid Synthesis | Sphingolipids | Membrane Structure, Cell Signaling |

| Anabolic | Nucleotide Synthesis | Purines, Pyrimidines | DNA/RNA Synthesis, Cell Proliferation |

The use of this compound as an isotopic tracer provides an unparalleled level of detail in the study of these metabolic pathways, offering a dynamic view of cellular metabolism that is not achievable through static measurements alone.

Mechanistic Insights from L Serine D7 Tracing in Diverse Biological Systems

Cellular and Subcellular Metabolic Reprogramming Studieswayne.edu

Stable isotope tracing is a cornerstone of metabolic research, enabling the investigation of pathway dynamics within biological systems. L-serine-d7 and its variants, such as L-serine-d3, are instrumental in studying the metabolic reprogramming that is a hallmark of various diseases, particularly cancer. By introducing this labeled amino acid into cell cultures, researchers can follow the deuterium (B1214612) atoms as they are incorporated into a multitude of downstream metabolites, revealing the relative activity of different metabolic routes.

Isotopic Flux Analysis in Mammalian Cell Culture Modelswayne.edu

Isotopic flux analysis with deuterated serine allows for the quantification of the rates of metabolic reactions in mammalian cells. This technique is crucial for understanding how cells adapt their metabolism to support proliferation and survival. One key application is in dissecting one-carbon metabolism, a network of pathways essential for synthesizing nucleotides, amino acids, and for methylation reactions.

When mammalian cells are cultured with L-serine-d3 ([2,3,3-²H]serine), the deuterium labels can be traced into various products. For instance, the flux of serine through cytosolic versus mitochondrial one-carbon pathways can be distinguished by analyzing the mass isotopologues of deoxythymidine triphosphate (dTTP). Serine catabolism via serine hydroxymethyltransferase 1 (SHMT1) in the cytosol results in doubly deuterated (M+2) dTTP, whereas catabolism via SHMT2 in the mitochondria leads to singly deuterated (M+1) dTTP. Studies in HCT116 and H460 cancer cell lines have shown that these cells preferentially catabolize serine through the mitochondrial pathway, as evidenced by the predominance of M+1 dTTP generation. wayne.edu This demonstrates the power of deuterated serine in quantifying compartmentalized metabolic fluxes within the cell.

Organelle-Specific Metabolic Interplay Revealed by L-Serine-d7nih.govnih.gov

This compound and its isotopologues are particularly effective at revealing the metabolic interplay between different cellular organelles, most notably the cytosol and mitochondria. The distinct enzymatic pathways in these compartments process serine differently, leading to unique labeling patterns in downstream metabolites. This allows researchers to trace the origin and fate of one-carbon units derived from serine.

A pivotal example is the tracing of NADPH production. While most tissues generate one-carbon units from serine via the mitochondrial pathway, the liver uniquely relies on cytosolic serine catabolism to produce NADPH for lipogenesis. nih.govbiorxiv.org This can be demonstrated by tracing with [2,3,3-²H]serine.

Mitochondrial Catabolism : Serine is converted by SHMT2 to glycine (B1666218) and a one-carbon unit that is further oxidized to formate (B1220265). This formate can then enter the cytosol. Re-assimilation of this singly deuterated formate into the cytosolic folate pool results in metabolites with a single deuterium label (M+1), such as M+1 5-methyl-tetrahydrofolate (5-methyl-THF). nih.govnih.gov

Cytosolic Catabolism : Serine is catabolized by SHMT1, directly generating a doubly deuterated one-carbon unit within the cytosolic folate pool. This leads to metabolites with two deuterium labels (M+2), such as M+2 5-methyl-THF. nih.govnih.gov

Research has shown a strong M+2 5-methyl-THF signal specifically in the liver after infusion with deuterated serine, indicating that SHMT1-mediated cytosolic catabolism is the predominant pathway in this organ. nih.gov This highlights a unique, organelle-specific metabolic wiring in the liver where cytosolic serine metabolism is a substantial source of NADPH required for fatty acid synthesis. nih.gov

In Vivo Metabolic Tracing in Preclinical Research Modelsnih.govbiorxiv.org

Moving from cell culture to in vivo models is critical for understanding metabolism in a physiological context. This compound tracing in preclinical research models, such as mice, provides invaluable data on how different organs and tissues contribute to whole-body metabolism. These studies reveal complex inter-organ fluxes and tissue-specific metabolic specializations that cannot be captured in vitro.

Deuterium Enrichment Profiling in Tissues and Biofluidsnih.gov

Administering L-serine-d3 ([2,3,3-²H]serine) to mice allows for the profiling of deuterium enrichment in metabolites across various tissues and biofluids. This provides a snapshot of how serine is taken up and utilized throughout the body. Mass spectrometry-based analysis can quantify the percentage of metabolites that have incorporated deuterium from the tracer.

In a key study, mice infused with [2,3,3-²H]serine showed significant deuterium enrichment in NADPH and the fatty acid palmitate specifically in the liver. In contrast, labeling in brown adipose tissue was not detected. This demonstrates that the liver is a primary site for serine-driven NADPH production and subsequent de novo lipogenesis. biorxiv.org The enrichment data from such experiments can be compiled to map the metabolic fate of serine across the organism.

| Metabolite | Enrichment (%) in Wild-Type Mice | Enrichment (%) after SHMT1/2 Inhibition |

|---|---|---|

| NADPH | ~1.2% | ~0.4% |

| Palmitate | ~2.5% | ~0.5% |

This table presents approximate deuterium enrichment in key metabolites in the mouse liver following infusion with [2,3,3-²H]serine. The data highlights the significant contribution of serine metabolism to NADPH and fatty acid synthesis, which is markedly reduced upon pharmacological inhibition of SHMT1/2 enzymes. Data derived from research findings. nih.gov

Investigation of Organ-Specific Metabolic Fluxesnih.govbiorxiv.org

Beyond enrichment profiling, this compound tracing enables the investigation of organ-specific metabolic fluxes. The liver, in particular, exhibits unique serine metabolism. As established through the analysis of 5-methyl-THF isotopologues, the liver favors the cytosolic pathway for serine catabolism, which is distinct from most other tissues that use the mitochondrial pathway. nih.govbiorxiv.org

This cytosolic flux, running from serine through the enzymes SHMT1 and MTHFD1, is a significant source of the reducing equivalent NADPH, which is essential for biosynthetic reactions like de novo lipogenesis (the synthesis of fatty acids). nih.gov By infusing mice with [2,3,3-²H]serine and measuring the incorporation of deuterium into liver palmitate, researchers have confirmed that SHMT1-driven serine catabolism is a substantial source of NADPH for hepatic lipogenesis. nih.gov This organ-specific pathway presents a potential target for therapeutic intervention in diseases characterized by altered liver fat metabolism.

Enzymatic Reaction Mechanism Elucidation through Kinetic Isotope Effects

The replacement of hydrogen with deuterium in this compound can influence the rate of enzyme-catalyzed reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating enzymatic reaction mechanisms. A KIE occurs when the cleavage of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond, indicating that this bond-breaking step is rate-limiting in the reaction.

A prominent example involves the enzyme serine palmitoyltransferase (SPT), which catalyzes the first step in sphingolipid biosynthesis. A study investigated the effect of using different L-serine isotopologues, including [2,3,3-D]L-serine (L-serine-d3), on the activity of SPT from the bacterium Sphingomonas paucimobilis and from humans.

For the bacterial SPT, a significant KIE was observed when [2,3,3-D]L-serine was used as the substrate. The rate of the reaction decreased by approximately 50%, yielding a KIE (kH/kD) of 2.18. This indicates that the removal of the α-proton from L-serine is a rate-limiting or partially rate-limiting step in the catalytic mechanism of the bacterial enzyme.

| Substrate | KM (mM) | Specific Activity (nmol·min-1·mg-1) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| L-Serine (unlabeled) | 1.56 ± 0.10 | 386.3 ± 39.7 | - |

| [2,3,3-D]L-Serine (d3) | 1.96 ± 0.20 | 177.0 ± 4.5 | 2.18 ± 0.13 |

This table summarizes the kinetic data for Sphingomonas paucimobilis serine palmitoyltransferase (SPT) with unlabeled L-serine and deuterated L-serine. The Michaelis constant (KM) remains similar, but the specific activity is significantly lower with the deuterated substrate, resulting in a clear kinetic isotope effect.

Measurement of Primary and Secondary Deuterium Isotope Effects

The kinetic isotope effect is a measure of the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. A significant primary deuterium KIE (typically kH/kD > 2) indicates that C-H bond cleavage is a crucial part of the slowest step in the reaction sequence pharmacyfreak.com. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction through other means, such as changes in hybridization.

Studies utilizing deuterated L-serine have successfully measured these effects in several enzymatic systems. For instance, the impact of using [2,3,3-D]L-serine was characterized for serine palmitoyltransferase (SPT), the enzyme that catalyzes the first step in sphingolipid biosynthesis nih.govnih.gov. A distinct isotope effect was observed for the SPT from the bacterium Sphingomonas paucimobilis (SpSPT). The rate of the reaction decreased by approximately 50% when [2,3,3-D]L-serine was used as the substrate, yielding a KIE (kH/kD) of 2.18 ± 0.13 nih.gov. This significant primary isotope effect suggests that the removal of the α-proton from L-serine is a key, rate-limiting part of the catalytic mechanism for the bacterial enzyme nih.gov.

In contrast, the same study found no discernible isotope effect for the human SPT isoform when using [2,3,3-D]L-serine nih.govnih.gov. This lack of a KIE implies that for the human enzyme, the C-H bond cleavage step is significantly faster than other steps in the reaction, such as substrate binding or product release, which are therefore rate-determining.

Another example comes from studies on D-serine dehydratase, which can also process L-serine, albeit less efficiently than its preferred D-isomer substrate nih.gov. When L-serine deuterated at the C-2 position was used as a substrate, experiments revealed that the removal of the C-2 hydrogen atom is fully rate-determining for the reaction catalyzed by this enzyme at pH 7.8 nih.gov.

Deuterium Isotope Effects of this compound on Serine-Metabolizing Enzymes

| Enzyme | Organism | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | Sphingomonas paucimobilis | [2,3,3-D]L-serine | 2.18 ± 0.13 | nih.gov |

| Serine Palmitoyltransferase (SPT) | Human | [2,3,3-D]L-serine | ~1.0 (No significant effect) | nih.govnih.gov |

| D-Serine Dehydratase | Escherichia coli | L-serine deuterated at C-2 | Significant (Implied to be large) | nih.gov |

Identification of Rate-Determining Steps in Serine-Metabolizing Enzymes

The measurement of KIEs using this compound is instrumental in identifying the slowest, or rate-determining, step in a multistep enzymatic reaction. This information is fundamental to understanding the complete catalytic cycle of an enzyme.

Tryptophan Synthase: The α2β2 complex of tryptophan synthase catalyzes the final steps in tryptophan biosynthesis nih.gov. The β-subunits perform the condensation of indole with L-serine to form L-tryptophan nih.gov. Studies using L-serine deuterated at the α-carbon have been crucial in dissecting this mechanism. Research on the enzyme from Salmonella typhimurium revealed a significant primary isotope effect of approximately 3.5 at a low pH of 7, but this effect disappeared at a higher pH of 9 researchgate.net. This pH-dependent KIE indicates a shift in the rate-determining step. At lower pH, the abstraction of the α-proton from L-serine is slow and at least partially rate-limiting researchgate.net. At higher pH, another step, such as product release, becomes the slowest step in the sequence, and thus C-H bond cleavage is no longer rate-limiting.

D-Serine Dehydratase: For D-serine dehydratase acting on the substrate L-serine, the use of a C-2 deuterated substrate provided unambiguous evidence that the removal of this α-hydrogen is the fully rate-determining step at pH 7.8 nih.gov. This clarity allows for a more precise construction of the energy profile for the catalytic pathway.

Rate-Determining Steps in Serine-Metabolizing Enzymes Identified Using this compound

| Enzyme | Organism/Type | Condition | Identified Rate-Determining Step | Reference |

|---|---|---|---|---|

| Tryptophan Synthase | Salmonella typhimurium | Low pH (~7.0) | α-proton abstraction (partially rate-limiting) | researchgate.net |

| Tryptophan Synthase | Salmonella typhimurium | High pH (~9.0) | A step other than α-proton abstraction (e.g., product release) | researchgate.net |

| Serine Palmitoyltransferase | Sphingomonas paucimobilis | Standard Assay Conditions | α-proton abstraction | nih.gov |

| Serine Palmitoyltransferase | Human | Standard Assay Conditions | A step other than α-proton abstraction (e.g., product release) | nih.govnih.gov |

| D-Serine Dehydratase | Escherichia coli | pH 7.8 (with L-serine substrate) | Removal of the C-2 hydrogen atom | nih.gov |

Advanced Research Paradigms and Future Directions for L Serine D7 Applications

Integration of L-Serine-d7 Tracing with Multi-Omics Technologies

A systems biology approach integrates data from various "-omics" fields to construct a comprehensive picture of biological processes. nih.gov this compound is a powerful tool in this paradigm, providing dynamic functional data that complements static snapshots from other omics technologies. mdpi.com

Metabolomics aims to identify and quantify all metabolites in a biological system, while fluxomics measures the rates of metabolic reactions. biospec.net The integration of these two fields is critical for moving from a static list of parts to a dynamic understanding of the metabolic network. nih.govmdpi.com Stable isotope tracers, such as this compound, are fundamental to fluxomics. numberanalytics.comeurisotop.com

When this compound is introduced into a biological system, the deuterium (B1214612) atoms are incorporated into various downstream metabolites through enzymatic reactions. By using high-resolution mass spectrometry to detect these deuterated products, researchers can trace the flow of atoms through interconnected pathways. nih.gov This allows for the quantification of metabolic fluxes—the in vivo rates of biochemical reactions—providing a direct readout of the cellular metabolic phenotype. mdpi.comrsc.org This dynamic data is then integrated with quantitative metabolomics data to build and validate systems biology models that can describe and predict cellular behavior under different conditions. nih.gov

Table 1: Integration of this compound with Metabolomics and Fluxomics

| Technology | Role of this compound | Information Gained | Contribution to Systems Biology |

| Metabolomics | Serves as an internal standard for accurate quantification of unlabeled L-serine and as a tracer to identify downstream metabolites. caymanchem.commedchemexpress.com | Provides a quantitative snapshot of the metabolome, including serine-derived compounds. nih.gov | Defines the components and concentrations within the metabolic network. nih.gov |

| Fluxomics | Acts as a metabolic tracer to follow the fate of its deuterium atoms through various pathways. numberanalytics.com | Measures the dynamic rates (fluxes) of serine-related metabolic pathways (e.g., one-carbon metabolism, glycine (B1666218) synthesis). mdpi.comrsc.org | Provides a functional and dynamic view of how the metabolic network operates and adapts. mdpi.com |

Metabolic rewiring, a hallmark of many diseases and physiological adaptations, involves significant changes in metabolic fluxes. biorxiv.org Understanding the drivers of this rewiring requires looking beyond metabolites to the genes and proteins that control them. Integrating this compound tracing with proteomics (the study of all proteins) and transcriptomics (the study of all gene transcripts) provides a multi-layered view of these processes. mdpi.comnih.gov

For instance, if this compound tracing reveals an increased flux through the serine synthesis pathway under a specific condition like hypoxia, transcriptomic analysis can determine if the genes encoding the pathway's enzymes (e.g., PHGDH, PSAT1, PSPH) are upregulated. plos.org Proteomic analysis can then confirm whether the increased gene expression translates to a higher abundance of these enzyme proteins. nih.govfrontiersin.org This multi-omics approach connects the functional output (metabolic flux) with its regulatory machinery (genes and proteins), offering a more complete explanation of metabolic rewiring. mdpi.comnih.govelifesciences.org

Computational Modeling and Network Reconstruction Based on this compound Data

The data generated from this compound tracing experiments is complex, requiring sophisticated computational tools for analysis and interpretation. These tools are essential for reconstructing metabolic networks and modeling their behavior.

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify intracellular reaction rates. rsc.org The most common form, 13C-MFA, uses carbon-13 tracers, but the principles are applicable to deuterium tracers like this compound. rsc.orgescholarship.org In a typical experiment, cells are cultured with this compound, and the pattern of deuterium incorporation into various metabolites is measured by mass spectrometry. escholarship.org This mass isotopomer distribution data is then used as an input for MFA models. The models, which are based on the known stoichiometry of metabolic networks, calculate the set of fluxes that best explains the observed labeling patterns. rsc.org

Using deuterium tracers like this compound can offer unique advantages, such as the ability to trace reduction-oxidation (redox) reactions by following the transfer of deuterium atoms to cofactors like NAD(P)H. escholarship.org The flux maps generated by MFA can then be used to develop more complex kinetic models, which incorporate enzyme kinetics and metabolite concentrations to simulate the dynamic behavior of the metabolic system over time. mdpi.com

The raw data from mass spectrometry in a tracer experiment is a series of peaks representing different mass isotopologues (molecules that differ only in their isotopic composition). Interpreting this data presents several challenges, necessitating the development of advanced algorithms. nih.gov

These algorithms must perform several key tasks:

Noise Filtering: Distinguishing true isotopic signals from analytical noise. nih.gov

Deconvolution: Separating overlapping spectral peaks.

Correction for Natural Abundance: Accounting for the natural abundance of heavy isotopes (e.g., 13C, 2H) to accurately determine the enrichment from the tracer. nih.gov

Isotopologue Quantification: Calculating the relative abundance of each mass isotopologue for every measured metabolite.

Specialized software and in-house computational pipelines are often developed to automate these steps and handle the large datasets generated in multi-omics studies. nih.govnih.gov Tools like MetaboAnalyst can be used for the statistical analysis and integration of processed metabolomics data with other omics datasets. mdpi.comnih.gov The continuous development of these algorithms is crucial for improving the accuracy and resolution of flux analysis based on data from tracers like this compound.

Table 2: Computational Approaches Using this compound Data

| Computational Approach | Input Data from this compound | Output/Goal |

| Metabolic Flux Analysis (MFA) | Mass isotopomer distributions of serine-derived metabolites. rsc.org | Quantitative map of intracellular reaction rates (fluxes). rsc.org |

| Kinetic Modeling | Flux data from MFA, metabolite concentrations. mdpi.com | A dynamic, predictive model of the metabolic network's behavior. |

| Isotopic Data Algorithms | Raw mass spectrometry data of deuterated compounds. nih.gov | Corrected and quantified mass isotopologue abundances. nih.gov |

| Network Reconstruction | Identified metabolites and inferred active pathways. | A map of the metabolic network actively utilizing serine. |

Novel Applications of this compound in Tracing Specialized Biomolecule Synthesis

L-serine is a critical metabolic hub, providing building blocks for a wide array of specialized biomolecules. This compound allows researchers to precisely trace the contribution of serine to these diverse synthetic pathways, uncovering novel metabolic connections.

One key role of serine is its contribution to one-carbon metabolism, which provides methyl groups essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and other molecules. plos.org By tracing the deuterium from this compound into the purine (B94841) and pyrimidine (B1678525) rings of nucleotides, researchers can quantify the rate of de novo nucleotide synthesis.

Furthermore, serine is the backbone for the synthesis of complex lipids like sphingolipids and phosphoserine-containing phospholipids (B1166683). caymanchem.com Using this compound, it is possible to measure the flux of serine into these lipid classes, providing insights into membrane biogenesis and signaling lipid production. Another advanced application is the use of deuterated serine to interrogate redox metabolism, as the conversion of serine to pyruvate (B1213749) can involve redox reactions that can be tracked with the deuterium label. escholarship.org These applications demonstrate the versatility of this compound in moving beyond central carbon metabolism to probe highly specialized and regulated biosynthetic pathways. acs.orgru.nl

Methodological Innovations in Deuterium Isotope Tracing for Complex Biological Systems

The use of stable isotopes, such as deuterium, has revolutionized the study of metabolic pathways in vivo. nih.gov this compound, a deuterated form of the non-essential amino acid L-serine, has emerged as a powerful tool in these investigations. caymanchem.com Methodological innovations in deuterium isotope tracing with this compound are providing unprecedented insights into the complexities of biological systems. These advancements are primarily centered around enhancing the sensitivity and resolution of analytical techniques, enabling a more detailed and dynamic understanding of metabolic fluxes.

One of the key innovations lies in the application of deuterium magnetic resonance spectroscopy (²H-MRS) and imaging to monitor the metabolism of deuterated L-serine in real-time. For instance, studies using [2,3,3-²H₃]serine have successfully imaged tumor serine metabolism in mouse models of glioblastoma. researchgate.net This technique allows for the detection of downstream metabolites such as [¹⁴,¹⁴-²H₂]5,10-methylene-tetrahydrofolate, [²H]glycine, and [²H]formate, providing a surrogate measure of one-carbon metabolism flux within the tumor microenvironment. researchgate.net The short T1 relaxation times of deuterium-labeled metabolites enable rapid signal acquisition, which compensates for the lower sensitivity of deuterium detection. researchgate.net

Furthermore, the integration of this compound tracing with mass spectrometry-based metabolomics has significantly expanded our ability to quantify metabolic pathways. sigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to analyze the labeling patterns of metabolites following the administration of deuterated tracers. nih.gov These methods allow for the precise measurement of isotopic enrichment in various downstream molecules, offering a quantitative picture of metabolic network activity. nih.gov For example, tracing the deuterium from [2,3,3-²H]serine into NADPH and subsequently into fatty acids can quantify the contribution of the folate pathway to lipogenesis. mdpi.combiorxiv.org

Recent research has also focused on refining computational models for metabolic flux analysis (MFA). nih.govnih.gov These models integrate the isotopic labeling data from this compound tracing experiments to calculate the rates of metabolic reactions within a network. nih.govpnas.org This approach has been instrumental in understanding how metabolic pathways are rewired in disease states, such as cancer, and in response to therapeutic interventions. pnas.org By combining experimental tracing data with computational modeling, researchers can gain a more comprehensive and systems-level understanding of cellular metabolism.

Innovations in sample preparation and analytical workflows are also contributing to the advancement of deuterium isotope tracing. sigmaaldrich.com The development of high-throughput methods allows for the analysis of large sets of samples, which is crucial for studying the metabolic heterogeneity within complex biological systems like tumors or for screening the effects of different drugs on metabolism. nih.gov

The following table summarizes key methodological innovations and their applications in this compound tracing studies:

| Methodological Innovation | Application with this compound | Key Research Findings |

| Deuterium Magnetic Resonance Spectroscopy (²H-MRS) Imaging | Real-time imaging of serine metabolism in glioblastoma models using [2,3,3-²H₃]serine. researchgate.net | Demonstrated that labeled water produced from serine metabolism can serve as a surrogate for one-carbon metabolism flux in vivo. researchgate.net |

| Mass Spectrometry-based Metabolomics (GC-MS, LC-MS) | Quantifying the contribution of serine to NADPH production and lipogenesis using [2,3,3-²H]serine. mdpi.combiorxiv.org | Revealed that serine catabolism is a significant source of cytosolic NADPH for hepatic lipogenesis. biorxiv.org |

| Metabolic Flux Analysis (MFA) | Investigating the impact of genetic modifications on serine metabolism and one-carbon flux in cancer cells. pnas.org | Showed that the oncoprotein SET promotes serine-derived one-carbon metabolism by regulating SHMT2 enzymatic activity. pnas.org |

| In Vivo Stable Isotope Tracing | Quantifying ceramide kinetics in vivo using deuterated water and serine tracers. physiology.org | Provided insights into the contribution of de novo lipogenesis to ceramide production under different nutritional states. physiology.org |

These methodological advancements are continually pushing the boundaries of what can be learned from deuterium isotope tracing studies. The ability to non-invasively monitor metabolic fluxes in real-time, coupled with the quantitative power of mass spectrometry and computational modeling, provides a powerful platform for dissecting the intricate metabolic networks that underpin health and disease. Future developments in these techniques will likely focus on further improving sensitivity, spatial resolution, and the integration of multi-omics data to create even more comprehensive models of biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.